molecular formula C14H11BrCl2O3S B2361155 (2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate CAS No. 2415632-43-6

(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate

Cat. No.: B2361155
CAS No.: 2415632-43-6
M. Wt: 410.1
InChI Key: WVCXVFZHGDOQIQ-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate is a complex organic compound characterized by the presence of dichlorophenyl and bromodimethylbenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction can lead to the formation of corresponding sulfinate or thiol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, sulfone compounds, and reduced sulfinate or thiol derivatives.

Scientific Research Applications

(2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dichlorophenol: Shares structural similarities but differs in functional groups.

    2,5-Dichloro-4-bromophenol: Another closely related compound with similar chemical properties.

Properties

IUPAC Name

(2,5-dichlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2O3S/c1-8-6-14(9(2)5-11(8)15)21(18,19)20-13-7-10(16)3-4-12(13)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCXVFZHGDOQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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